![molecular formula C10H11NO B1271505 (2-Isocyanatopropan-2-yl)benzene CAS No. 4747-74-4](/img/structure/B1271505.png)
(2-Isocyanatopropan-2-yl)benzene
Overview
Description
“(2-Isocyanatopropan-2-yl)benzene” is a chemical compound with the molecular formula C10H11NO . It is also known by other names such as 1-methyl-1-phenyl-ethylisocyanate, cumyl isocyanate, and dimethylbenzyl isocyanate .
Molecular Structure Analysis
The molecular structure of “(2-Isocyanatopropan-2-yl)benzene” consists of a benzene ring attached to an isocyanate functional group . The molecular weight of this compound is 161.20 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Isocyanatopropan-2-yl)benzene” are not available, isocyanates are generally reactive and can participate in a variety of reactions. They are particularly known for their reactivity with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively .Physical And Chemical Properties Analysis
“(2-Isocyanatopropan-2-yl)benzene” is a colorless to yellow liquid with a strong odor. It has a molecular weight of 161.20 g/mol . The compound is soluble in organic solvents such as acetone, chloroform, and toluene.Scientific Research Applications
Dental Composite Materials
In dentistry, this compound has been used to develop a novel urethane-dimethacrylate monomer with a core of “( (2-\text{Isocyanatopropan-2-yl})\text{benzene} )” for dental fillings . The aim is to enhance the antibacterial properties of dental composites and prevent secondary caries, improving oral health outcomes.
Antimicrobial Agents
The research has extended to modifying “( (2-\text{Isocyanatopropan-2-yl})\text{benzene} )” to include quaternary ammonium groups, which are known for their microbiological activity . This could lead to the development of new antimicrobial agents that can be incorporated into various materials and surfaces.
Analytical Chemistry
In analytical chemistry, “( (2-\text{Isocyanatopropan-2-yl})\text{benzene} )” can be used as a standard or reference compound in chromatographic analyses to help identify and quantify similar compounds .
properties
IUPAC Name |
2-isocyanatopropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,11-8-12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNFVVCGMSWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377733 | |
Record name | 1-methyl-1-phenyl-ethylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isocyanatopropan-2-yl)benzene | |
CAS RN |
4747-74-4 | |
Record name | 1-methyl-1-phenyl-ethylisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was (2-Isocyanatopropan-2-yl)benzene utilized in the study of organogelators?
A: (2-Isocyanatopropan-2-yl)benzene was reacted with N-acetylglycine to synthesize a bisamide derivative (compound 1 in the study) []. This bisamide was one of six new compounds tested for their ability to form organogels in various solvents.
Q2: What was the significance of using (2-Isocyanatopropan-2-yl)benzene in this specific research?
A: The researchers aimed to investigate how the structural features of different N-acetylglycine amides and bisamides, including the one derived from (2-Isocyanatopropan-2-yl)benzene, influenced their gelation abilities []. By varying the isocyanate used in the synthesis, they could examine structure-property relationships and potentially identify promising low molecular weight organogelators.
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